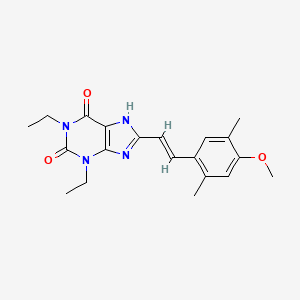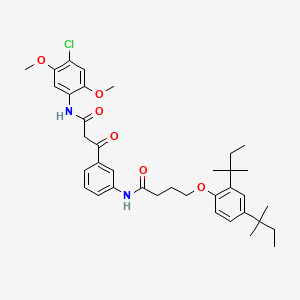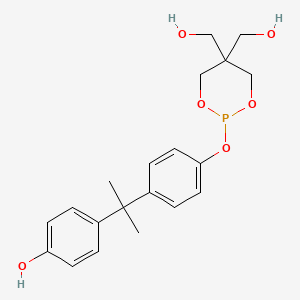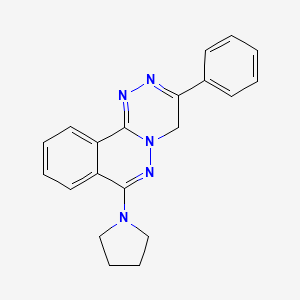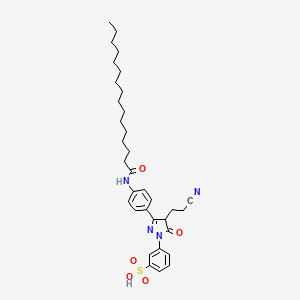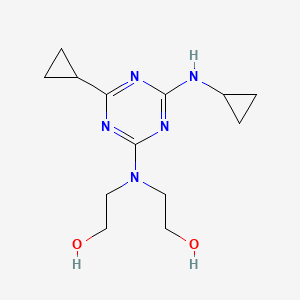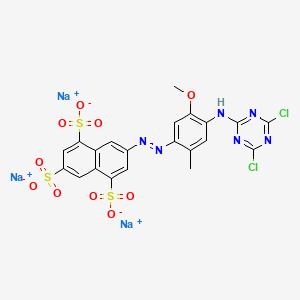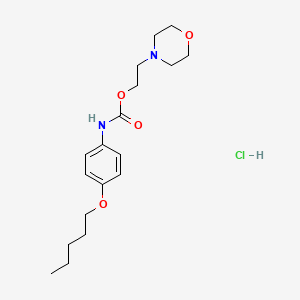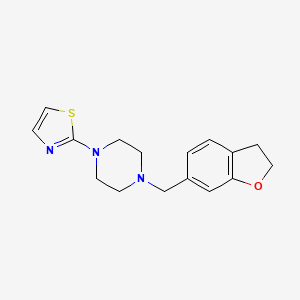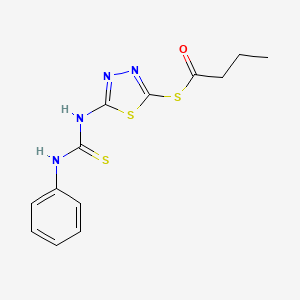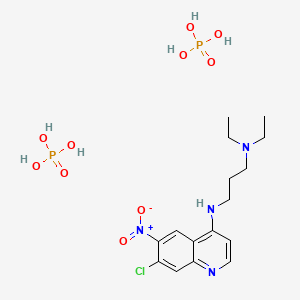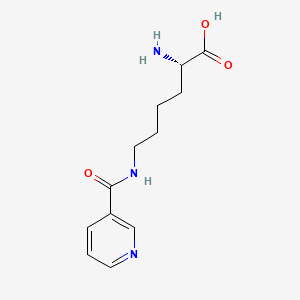
N6-(3-Pyridinylcarbonyl)-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-(3-Pyridinylcarbonyl)-L-lysine is a compound that features a pyridine ring attached to the lysine amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-(3-Pyridinylcarbonyl)-L-lysine typically involves the acylation of L-lysine with 3-pyridinecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N6-(3-Pyridinylcarbonyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
N6-(3-Pyridinylcarbonyl)-L-lysine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N6-(3-Pyridinylcarbonyl)-L-lysine involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N6-(2-Pyridinylcarbonyl)-L-lysine
- N6-(4-Pyridinylcarbonyl)-L-lysine
- N6-(3-Pyridinylmethyl)-L-lysine
Uniqueness
N6-(3-Pyridinylcarbonyl)-L-lysine is unique due to the position of the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. This positional difference can result in distinct biological activities and therapeutic potentials compared to its analogs.
Propiedades
Número CAS |
20584-80-9 |
|---|---|
Fórmula molecular |
C12H17N3O3 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid |
InChI |
InChI=1S/C12H17N3O3/c13-10(12(17)18)5-1-2-7-15-11(16)9-4-3-6-14-8-9/h3-4,6,8,10H,1-2,5,7,13H2,(H,15,16)(H,17,18)/t10-/m0/s1 |
Clave InChI |
GPGQRQZBZHOSJY-JTQLQIEISA-N |
SMILES isomérico |
C1=CC(=CN=C1)C(=O)NCCCC[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)NCCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


